molecular formula C12H7BrClN3 B1326441 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine CAS No. 1044765-07-2

2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B1326441
CAS No.: 1044765-07-2
M. Wt: 308.56 g/mol
InChI Key: UJQWYPBWFRNPDW-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a bromophenyl group at the 2-position and a chlorine atom at the 4-position of the imidazo[4,5-c]pyridine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromobenzaldehyde and 2-aminopyridine.

    Cyclization Reaction: The key step involves the cyclization of 2-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, such as palladium, under reflux conditions. This reaction forms the imidazo[4,5-c]pyridine core.

    Chlorination: The final step involves the chlorination of the imidazo[4,5-c]pyridine core at the 4-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is unique due to the combination of the bromophenyl and chloro substituents on the imidazo[4,5-c]pyridine core. This unique structure imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-8-4-2-1-3-7(8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQWYPBWFRNPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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